molecular formula C8H7BrClFO2 B6287321 1-Bromo-2-chloro-5-fluoro-4-(methoxymethoxy)benzene CAS No. 2586125-89-3

1-Bromo-2-chloro-5-fluoro-4-(methoxymethoxy)benzene

Cat. No.: B6287321
CAS No.: 2586125-89-3
M. Wt: 269.49 g/mol
InChI Key: SFGQFXMGKIVYFJ-UHFFFAOYSA-N
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Description

1-Bromo-2-chloro-5-fluoro-4-(methoxymethoxy)benzene is an organic compound with the molecular formula C8H7BrClFO2 It is a polyhalogenated benzene derivative, characterized by the presence of bromine, chlorine, and fluorine atoms on the benzene ring, along with a methoxymethoxy group

Preparation Methods

The synthesis of 1-Bromo-2-chloro-5-fluoro-4-(methoxymethoxy)benzene typically involves halogenation reactions. One common method is the bromination of 2-chloro-5-fluoro-4-(methoxymethoxy)benzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . Industrial production methods may involve similar halogenation reactions, optimized for large-scale synthesis.

Chemical Reactions Analysis

1-Bromo-2-chloro-5-fluoro-4-(methoxymethoxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the halogen atoms (bromine, chlorine, or fluorine) are replaced by other nucleophiles.

    Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

    Oxidation and Reduction: The methoxymethoxy group can be oxidized or reduced under specific conditions, leading to the formation of different functional groups.

Common reagents used in these reactions include palladium catalysts for coupling reactions, and oxidizing or reducing agents for modifying the methoxymethoxy group. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Bromo-2-chloro-5-fluoro-4-(methoxymethoxy)benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Bromo-2-chloro-5-fluoro-4-(methoxymethoxy)benzene involves its interaction with molecular targets such as enzymes and receptors. The halogen atoms and methoxymethoxy group can influence the compound’s binding affinity and specificity for these targets. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-Bromo-2-chloro-5-fluoro-4-(methoxymethoxy)benzene can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in the position of the halogen atoms and the presence of additional functional groups. The uniqueness of this compound lies in its specific arrangement of substituents, which can influence its reactivity and applications.

Properties

IUPAC Name

1-bromo-2-chloro-5-fluoro-4-(methoxymethoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrClFO2/c1-12-4-13-8-3-6(10)5(9)2-7(8)11/h2-3H,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFGQFXMGKIVYFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=CC(=C(C=C1F)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrClFO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.49 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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